![molecular formula C9H12N2O B2467845 (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol CAS No. 2155855-68-6](/img/structure/B2467845.png)
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol
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Overview
Description
“(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol” is a chemical compound with the CAS Number: 2155855-68-6 . It has a molecular weight of 164.21 and its IUPAC name is (1,2,3,4-tetrahydro-1,6-naphthyridin-2-yl)methanol . The compound is stored at a temperature of 4 degrees .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9 (7)11-8/h3-5,8,11-12H,1-2,6H2 .
Physical And Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 164.21 and its IUPAC name is (1,2,3,4-tetrahydro-1,6-naphthyridin-2-yl)methanol . The InChI code for this compound is 1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9 (7)11-8/h3-5,8,11-12H,1-2,6H2 .
Safety and Hazards
Future Directions
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in the industrial endeavors and in photophysical applications . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . Therefore, the targets could be diverse depending on the specific biological activity.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, immune response, inflammation, and oxidative stress, among others .
Result of Action
The molecular and cellular effects of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol would depend on its specific biological activity. For instance, if the compound has anticancer activity, it could lead to inhibition of cell growth and proliferation, induction of apoptosis, or other effects that result in the death of cancer cells .
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h3-5,8,11-12H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIJHHNNIXJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)NC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol |
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